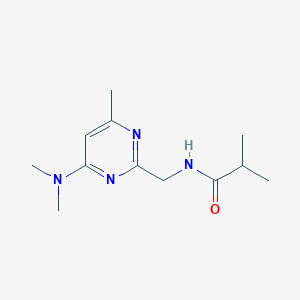

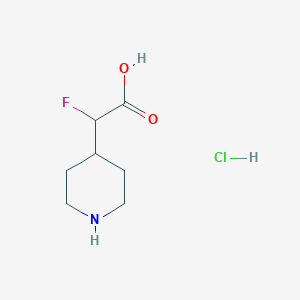

2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 195.62 . The storage temperature is room temperature .Applications De Recherche Scientifique

1. Cancer Treatment

One of the key applications of compounds related to 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride is in cancer treatment. An example is the Aurora kinase inhibitor, which includes a compound structurally similar to this compound. This inhibitor is effective in treating cancer due to its ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

2. Corrosion Inhibition

Research has demonstrated the use of piperidine derivatives, closely related to the specified compound, in corrosion inhibition. These derivatives are effective in protecting iron from corrosion, a significant finding for industrial applications (Kaya et al., 2016).

3. Synthesis in Carbohydrate Chemistry

In the field of carbohydrate chemistry, this compound-related compounds are used. An example is the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for the protection of hydroxyl groups. It has practical applications in synthesizing complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).

4. Antimicrobial Activity

Some synthesized fluorinated compounds, which include structural motifs similar to this compound, exhibit antimicrobial activity. This finding is significant for developing new antimicrobial agents (Sathe et al., 2011).

5. Radiopharmaceutical Synthesis

The compound and its derivatives have been used in the synthesis of radiolabeled compounds, which are crucial in metabolic studies and positron emission tomography (PET) imaging (Nakatsuka et al., 1981).

Safety and Hazards

Orientations Futures

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . Therefore, the future direction in this field could be the development of new piperidine derivatives with improved pharmacological properties .

Mécanisme D'action

Target of Action

It is known that this compound is a 4-aryl piperidine . Piperidine derivatives have been suggested to interfere with specific molecules involved in the growth and proliferation of cancer .

Mode of Action

It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . In general, PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Biochemical Pathways

Given its role in protac development, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Result of Action

As a component in protac development, it may contribute to the degradation of target proteins, potentially altering cellular functions .

Propriétés

IUPAC Name |

2-fluoro-2-piperidin-4-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c8-6(7(10)11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIZYNCEQWVNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)